4-(Furan-3-yl)morpholine
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Overview
Description
4-(Furan-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a furan ring at the 4-position. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-yl)morpholine typically involves the reaction of furan derivatives with morpholine. One common method is the nucleophilic substitution reaction where a furan derivative, such as 3-bromofuran, reacts with morpholine under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various N-substituted morpholine derivatives.
Scientific Research Applications
4-(Furan-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Furan-3-yl)morpholine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Furan-2-yl)morpholine
- 4-(Thiophen-3-yl)morpholine
- 4-(Pyridin-3-yl)morpholine
Uniqueness
4-(Furan-3-yl)morpholine is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. The presence of both the furan and morpholine rings provides a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-(furan-3-yl)morpholine |
InChI |
InChI=1S/C8H11NO2/c1-4-11-7-8(1)9-2-5-10-6-3-9/h1,4,7H,2-3,5-6H2 |
InChI Key |
RUFDXIMZOWKDLH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=COC=C2 |
Origin of Product |
United States |
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